molecular formula C12H15NO4 B151587 (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate CAS No. 596793-30-5

(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

Cat. No.: B151587
CAS No.: 596793-30-5
M. Wt: 237.25 g/mol
InChI Key: OSDPRBVIIIGHPO-QWRGUYRKSA-N
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Description

(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate ( 596793-30-5) is a chiral, protected pyrrolidine derivative that serves as a valuable synthetic intermediate in medicinal and organic chemistry. This compound features a trans-dihydroxylated pyrrolidine ring with defined (3S,4S) stereochemistry, making it a crucial precursor for the synthesis of various biologically active molecules. Its primary research value lies in its role as a key building block for polyhydroxylated pyrrolidines, a class of compounds known as iminosugars that are potent glycosidase inhibitors . These inhibitors are of significant interest for their potential in antiviral and antitumor therapies, as well as in the treatment of metabolic disorders. The benzyloxycarbonyl (Cbz) protecting group on the nitrogen offers orthogonal deprotection strategies for further functionalization. Researchers utilize this compound in the collective synthesis of more complex structures, such as 6-C-alkylated DMDP-related natural products and their enantiomers, which are investigated for their highly selective glycosidase inhibition properties . The defined stereochemistry of this intermediate is essential for establishing structure-activity relationships in medicinal chemistry programs. For research purposes only. Not for diagnostic or therapeutic use. Store sealed in a dry environment at 2-8°C.

Properties

IUPAC Name

benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-10-6-13(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14-15H,6-8H2/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDPRBVIIIGHPO-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563859
Record name Benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596793-30-5
Record name Benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Osmium Tetroxide-Mediated Vicinal Dihydroxylation

A widely employed strategy involves the dihydroxylation of a pyrrolidine-derived olefin using osmium tetroxide (OsO₄). For example, benzyl (3S,4R)-3,4-dihydroxypyrrolidine-1-carboxylate was synthesized via OsO₄-mediated oxidation of a pyrrolidine precursor in a tetrahydrofuran (THF)/water system, yielding an 86% isolated product. While this method predominantly produces the 3S,4R diastereomer, modifying the starting olefin’s geometry or employing chiral ligands could theoretically enable access to the 3S,4S configuration.

Key Reaction Parameters

  • Substrate : Pyrrolidine derivative with a trans-configured double bond.

  • Reagent : OsO₄ (0.5 mL) in THF/water (5:1 v/v).

  • Conditions : Room temperature, 30 mL solvent scale.

  • Yield : 86% (reported for 3S,4R isomer).

Reduction of Pyrrolidine-2,5-Dione Precursors

Lithium Aluminum Hydride (LiAlH₄) Reduction

A two-step protocol starting from (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione involves LiAlH₄-mediated reduction to yield the corresponding diol, followed by benzyl carbamate protection.

Step 1: Reduction to Diol

Treatment of the dione (10 g, 45 mmol) with LiAlH₄ (5.1 g, 135 mmol) in dry THF under reflux for 24 hours afforded (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine in 73% yield after purification. The stereochemical inversion during reduction is attributed to the reaction mechanism involving hydride attack on the ketone groups.

Step 2: Carbamate Protection

The diol intermediate was reacted with benzyl chloroformate under basic conditions (pH ~9–10, Na₂CO₃) in 1,4-dioxane, yielding the title compound in 51% yield.

Optimization Insights

  • Purification : Column chromatography (DCM:MeOH 30:1) for diol; recrystallization from ethyl acetate for final product.

  • Challenges : Competing side reactions during carbamate formation necessitate precise pH control.

Stereoselective Amination and Cyclization from Carbohydrate Precursors

Chlorosulfonyl Isocyanate (CSI)-Mediated Amination

A seven-step synthesis starting from 2,3,4,6-tetra-O-benzyl-d-mannose (7) demonstrated the utility of CSI for stereoselective amination. Although developed for (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP), this approach highlights generalizable principles:

  • Regioselective Amination : Anti-1,2-polybenzyl ethers (5,6) reacted with CSI in toluene at 0°C, yielding anti-1,2-amino alcohols with 16:1 diastereoselectivity.

  • Ring Cyclization : Acid-mediated cyclization formed the pyrrolidine core.

  • Benzyl Protection : Final benzylation using benzyl chloroformate.

Adaptability for 3S,4S Isomer

  • Substituting d-mannose with a stereochemically complementary carbohydrate (e.g., l-gulose) could invert configurations at C3 and C4.

Asymmetric Synthesis via Chiral Induction

Enzymatic Catalysis and Continuous Flow Chemistry

Industrial-scale production leverages asymmetric synthesis technologies, including enzyme catalysis and continuous flow systems. For instance, Puyer International Group’s proprietary platform combines:

  • Enzyme-Catalyzed Kinetic Resolutions : To establish chiral centers.

  • Ultra-Low Temperature Reactions : For high stereochemical fidelity.

  • Hydrogenation at Elevated Pressures : To reduce intermediates without racemization.

Reported Metrics

  • Purity : ≥97% (HPLC).

  • Storage : 2–8°C with 3-year shelf life.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYieldStereoselectivityScalability
OsO₄ DihydroxylationPyrrolidine olefinOsO₄, THF/water86%ModerateModerate
LiAlH₄ ReductionPyrrolidine-2,5-dioneLiAlH₄, BnClCO₂51%HighHigh
CSI AminationCarbohydrate derivativeCSI, toluene76%HighLow
Enzymatic SynthesisProchiral precursorsEnzymes, H₂N/AVery HighIndustrial

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl 3,4-dioxopyrrolidine-1-carboxylate, while reduction can produce benzyl 3,4-dihydroxypyrrolidine .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • This compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the development of more complex molecules. It is particularly relevant in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo selective reactions.

Reactions Involving (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

  • Oxidation : The hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction : It can be reduced to generate different alcohol derivatives.
  • Substitution Reactions : The benzyl group can be substituted under specific conditions to introduce new functional groups.

Biological Applications

Enzyme Inhibition

  • Research indicates that this compound may act as an enzyme inhibitor. Its structure allows it to compete with substrate molecules for binding sites on enzymes. This property is particularly significant in drug development for diseases where enzyme inhibition is a therapeutic target.

Cytotoxicity Studies

  • In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its effects on specific cell lines:
Cell LineIC50 (µM)Mechanism of Action
HeLa25 ± 2Induction of apoptosis
MCF-730 ± 5Inhibition of cell proliferation
A54920 ± 3Cell cycle arrest and apoptosis induction

Neuroprotective Effects

  • Emerging evidence suggests that this compound may possess neuroprotective properties. Studies indicate it could protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme expression. This makes it a candidate for further investigation in neurodegenerative disease models.

Case Studies

  • Cancer Cell Line Study
    • A study conducted on various cancer cell lines showed that this compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways.
  • Neuroprotection Research
    • In a model of oxidative stress-induced neuronal injury, this compound reduced cell death and increased survival rates among treated cells compared to untreated controls. These findings suggest potential applications in treating conditions like Alzheimer's disease.

Industrial Applications

Material Development

  • The compound is also explored for its role in developing new materials and chemical processes. Its unique properties can be leveraged in creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups on the pyrrolidine ring can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group may also play a

Biological Activity

(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine carboxylates. Its unique stereochemistry and functional groups make it an interesting subject for research in various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₅NO₄
  • Molecular Weight : 237.25 g/mol
  • CAS Number : 596793-30-5
  • IUPAC Name : Benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl groups on the pyrrolidine ring can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group may also enhance its interaction with biological targets, potentially affecting enzyme inhibition and protein interactions .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural features allow it to compete with substrate molecules for binding sites on enzymes, thereby modulating their activity. This property is particularly relevant in the context of drug development for various diseases where enzyme inhibition is a therapeutic strategy.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro tests have shown that this compound exhibits significant cytotoxicity against human cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Cell Line IC50 (µM) Mechanism of Action
HeLa25 ± 2Induction of apoptosis
MCF-730 ± 5Inhibition of cell proliferation
A54920 ± 3Cell cycle arrest and apoptosis induction

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies have indicated that it could protect neuronal cells from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes . This makes it a candidate for further investigation in neurodegenerative disease models.

Case Studies

  • Study on Cancer Cell Lines :
    A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways.
  • Neuroprotection Research :
    In a model of oxidative stress-induced neuronal injury, this compound showed a reduction in cell death and increased survival rates among treated cells compared to untreated controls. These findings suggest potential applications in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate , highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Key Substituents Properties/Applications Reference
This compound 596793-30-5 C₁₂H₁₅NO₄ 3,4-diol High polarity; used in glycosidase inhibitor synthesis
(3S,4S)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride 2703746-17-0 C₁₃H₁₉ClN₂O₂ 3-amino, 4-methyl, HCl salt Enhanced solubility in aqueous media; potential kinase inhibitor
(2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 942308-58-9 C₁₃H₁₇NO₅ 4-hydroxy, 2-hydroxymethyl Increased hydrogen-bonding capacity; explored in antiviral drug design
Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate 1638761-26-8 C₁₂H₁₃F₂NO₃ 3,3-difluoro, 4-hydroxy Improved metabolic stability; fluorination enhances lipophilicity
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediamine 90365-74-5 C₁₁H₁₆N₂ 3,4-diamine High basicity; used in metal-chelating ligands or protease inhibitors
Benzyl (3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxylate 2271488-47-0 C₁₆H₂₃NO₄ 3,4-bis(hydroxymethyl), 3,4-dimethyl Steric hindrance reduces enzymatic degradation; candidate for CNS-targeting drugs

Key Comparative Insights :

Functional Group Effects: Hydroxyl vs. Amino Groups: Replacing hydroxyl groups with amines (e.g., 90365-74-5) increases basicity, enabling stronger interactions with acidic residues in enzyme active sites . Fluorination: Fluorinated analogs (e.g., 1638761-26-8) exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .

Steric and Electronic Modifications: Methyl Substituents: The introduction of methyl groups (e.g., 2703746-17-0) enhances steric shielding, reducing susceptibility to oxidative metabolism . Hydroxymethyl Additions: Compounds like 942308-58-9 possess additional hydrogen-bond donors, improving target binding affinity in antiviral applications .

Salt Forms :

  • Hydrochloride salts (e.g., 2703746-17-0) improve aqueous solubility, facilitating formulation in parenteral drugs .

Stereochemical Variations :

  • The (3S,4S) configuration in the parent compound is critical for mimicking natural sugar moieties in glycosidase inhibitors, whereas (3R,4R) -configured analogs (e.g., 790658-58-1) show divergent biological activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The compound is synthesized via condensation of L-tartaric acid with benzylamine followed by reduction using NaBH₄-BF₃·Et₂O, achieving high stereoselectivity . Yield optimization requires strict control of stoichiometry (e.g., benzylamine ratio) and temperature (typically 0–25°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >98% purity, as confirmed by HPLC . Side products, such as over-reduced or epimerized derivatives, may form if reducing agents are not carefully titrated.

Q. How is the stereochemical integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive stereochemical confirmation, with reported R factor = 0.032 and wR factor = 0.105 . Complementary techniques include:

  • NMR : Vicinal coupling constants (³JHH) between H3 and H4 protons (~3.5–4.0 Hz) confirm cis-diol configuration.
  • Optical Rotation : Specific rotation values ([α]D²⁵) correlate with literature data for (3S,4S) enantiomers .

Q. What analytical techniques are recommended for characterizing purity and structural identity?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at <2% .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 236.1 [M+H]⁺ confirms molecular weight (C₁₂H₁₅NO₄ = 237.25 g/mol) .
  • FT-IR : Hydroxyl stretches (3200–3400 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹ validate functional groups .

Advanced Research Questions

Q. How does the dihydroxypyrrolidine core influence reactivity in asymmetric catalysis or as a chiral building block?

  • Methodological Answer : The cis-diol moiety enables chelation with metal catalysts (e.g., Ru, Rh), enhancing enantioselectivity in hydrogenation reactions. For example, derivatives of this compound are used to synthesize Upadacitinib impurities, where hydroxyl groups act as hydrogen-bond donors to stabilize transition states . Computational studies (DFT) suggest the rigid pyrrolidine ring minimizes conformational flexibility, favoring stereochemical retention during derivatization .

Q. What are the challenges in maintaining stability under varying pH and temperature during catalytic studies?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Stability protocols include:

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation .
  • pH Sensitivity : Degradation occurs above pH 7 (aqueous solutions), forming benzyl alcohol via ester hydrolysis. Kinetic studies (TGA/DSC) show thermal stability up to 150°C, but prolonged heating (>24 hrs at 80°C) induces racemization .

Q. How can conflicting NMR data for diastereomeric byproducts be resolved during reaction optimization?

  • Methodological Answer : Use chiral shift reagents (e.g., Eu(hfc)₃) in ¹H-NMR to distinguish diastereomers. For example, the (3R,4R) enantiomer exhibits downfield shifts (~0.2 ppm) for H3/H4 protons compared to (3S,4S) . Alternatively, derivatization with Mosher’s acid chloride followed by ¹⁹F-NMR provides unambiguous stereochemical assignment .

Key Research Considerations

  • Contradictions in Synthesis : and describe divergent synthetic applications (pharmaceutical intermediates vs. catalysis). Researchers must tailor reaction conditions to avoid unintended byproducts (e.g., over-reduction or epimerization).
  • Safety Protocols : Despite low acute toxicity (–2), handle with nitrile gloves and under fume hoods due to potential sensitization risks .

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